Cas no 17507-05-0 (1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone)

17507-05-0 structure
Product name:1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one
- 1,4-dihydro-1-phenyl-3(2H)-Isoquinolinone
- 1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE??
- 1-Phenyl-1,4-dihydroisoquinolin-3(2H)-one
- 3(2H)-isoquinolinone, 1,4-dihydro-1-phenyl-
- 1-Phenyl-1,2-dihydroisoquinolin-3(4H)
- MLS000107013
- 3(2H)-Isoquinolinone, 1,4-dihydro-4-phenyl-
- 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-3-one
- ISOQUINOLIN-3-ONE, 1,2,3,4-TETRAHYDRO-1-PHENYL-
- SMR000111387
- Maybridge1_001962
- Opera_ID_1067
- 1-phenyl-2,4-dihydro-1H-isoquinolin-3-one
- Cambridge id 5489162
- Oprea1_585099
- AKOS015999501
- MFCD00089450
- CHEMBL1902410
- SR-01000609314-2
- SCHEMBL11439131
- CCG-55784
- BRN 1532304
- AB00086899-01
- DTXSID20938619
- 1-phenyl-1,4-dihydro-3(2H)-isoquinolinone
- DS-17848
- HMS2495N20
- HMS547B04
- DB-337375
- I10861
- 1-Phenyl-1,4-dihydroisoquinolin-3-ol
- 5-21-09-00065 (Beilstein Handbook Reference)
- 17507-05-0
- CS-0149722
- 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone
-
- MDL: MFCD00089450
- Inchi: 1S/C15H13NO/c17-14-10-12-8-4-5-9-13(12)15(16-14)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
- InChI Key: IAOCKKZVKNCZPK-UHFFFAOYSA-N
- SMILES: O=C1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])N1[H]
- BRN: 1532304
Computed Properties
- Exact Mass: 223.09979
- Monoisotopic Mass: 223.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 2.4
Experimental Properties
- Color/Form: No data available
- Density: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 166-168 ºC (ethanol )
- Boiling Point: 444.4°C at 760 mmHg
- Flash Point: 266.4±13.4 °C
- Refractive Index: 1.603
- Solubility: Very slightly soluble (0.22 g/l) (25 º C),
- PSA: 29.1
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,Room Temperature
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D447465-25g |
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone |
17507-05-0 | 25g |
$1688.00 | 2023-05-18 | ||
Fluorochem | 211168-1g |
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one |
17507-05-0 | 95% | 1g |
£84.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67500-250mg |
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one |
17507-05-0 | 250mg |
¥286.0 | 2021-09-04 | ||
Chemenu | CM145638-25g |
1-phenyl-1,4-dihydroisoquinolin-3(2H)-one |
17507-05-0 | 97% | 25g |
$1066 | 2021-08-05 | |
Chemenu | CM145638-1g |
1-phenyl-1,4-dihydroisoquinolin-3(2H)-one |
17507-05-0 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM145638-10g |
1-phenyl-1,4-dihydroisoquinolin-3(2H)-one |
17507-05-0 | 97% | 10g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y0993121-10g |
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one |
17507-05-0 | 95% | 10g |
$700 | 2024-08-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P843433-1g |
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one |
17507-05-0 | 97% | 1g |
805.50 | 2021-05-17 | |
A2B Chem LLC | AA93264-1g |
1-Phenyl-1,2-dihydroisoquinolin-3(4h)-one |
17507-05-0 | 97% | 1g |
$74.00 | 2024-04-20 | |
Aaron | AR0020T8-5g |
3(2H)-Isoquinolinone, 1,4-dihydro-1-phenyl- |
17507-05-0 | 97% | 5g |
$417.00 | 2025-01-21 |
1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone Related Literature
-
1. Hydroxyiminoisoquinolin-3(2H)-ones. Part 4. Synthesis and reactions of isoquinoline-3,4-dionesIstván Tikk,Gyula Deák,Gábor Tóth,József Tamás J. Chem. Soc. Perkin Trans. 1 1984 619
-
2. Hydroxyiminoisoquinolin-3(2H)-ones. Part 4. Synthesis and reactions of isoquinoline-3,4-dionesIstván Tikk,Gyula Deák,Gábor Tóth,József Tamás J. Chem. Soc. Perkin Trans. 1 1984 619
-
3. Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydesLetícia D. Costa,Samuel Guieu,Maria do Amparo F. Faustino,Augusto C. Tomé New J. Chem. 2022 46 3602
17507-05-0 (1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone) Related Products
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 13769-43-2(potassium metavanadate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:17507-05-0)1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone

Purity:99%
Quantity:5g
Price ($):356.0